![molecular formula C22H27N7O2 B2399688 8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 922456-62-0](/img/structure/B2399688.png)

8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

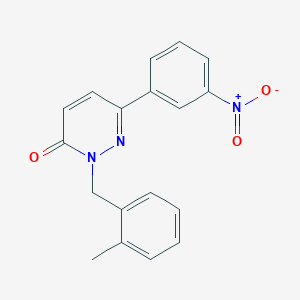

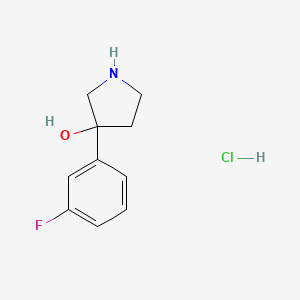

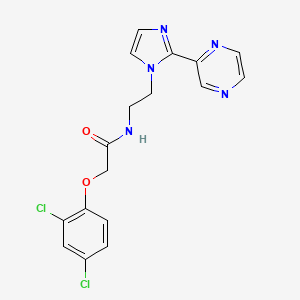

8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.

BenchChem offers high-quality 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Aktivität

Die Verbindung zeigt signifikante antibakterielle und antimykotische Eigenschaften. In-vitro-Studien haben ihre Wirksamkeit gegen verschiedene mikrobielle Stämme nachgewiesen. Der Wirkmechanismus beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen zellulären Zielstrukturen, die essentielle Prozesse in Bakterien und Pilzen stören. Weitere Untersuchungen sind erforderlich, um die genauen beteiligten molekularen Pfade aufzuklären .

Antikrebs-Potenzial

Cumarinderivate, einschließlich der fraglichen Verbindung, haben aufgrund ihres Potenzials als Antikrebsmittel Aufmerksamkeit erregt. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht und Zytotoxizität, Apoptoseinduktion und Hemmung des Tumorwachstums bewertet. Das Vorhandensein des Benzylpiperazin-Moleküls kann zu einer verstärkten Bioaktivität beitragen .

Anti-HIV-Aktivität

Einige Cumarin-basierte Verbindungen, darunter solche mit Piperazin-Molekülen, haben sich als vielversprechend für die Verwendung als Anti-HIV-Mittel erwiesen. Diese Moleküle können die Virusreplikation oder den Eintritt in Wirtszellen stören. Weitere Studien sind notwendig, um ihre Wirksamkeit und Sicherheitsprofile zu validieren .

Antikogulanz-Eigenschaften

Obwohl nicht umfassend untersucht, wurden Cumarinderivate auf ihre potenziellen Antikogulanz-Effekte untersucht. Die Struktur der Verbindung deutet darauf hin, dass sie mit Gerinnungsfaktoren interagieren und die Blutgerinnungspfade beeinflussen kann. Es sind jedoch weitere Forschungsarbeiten erforderlich, um ihre klinische Relevanz zu bestimmen .

Antioxidative und entzündungshemmende Aktivität

Cumarine zeigen oft antioxidative und entzündungshemmende Eigenschaften. Diese Effekte sind entscheidend, um oxidativen Stress-bedingte Krankheiten zu verhindern und Entzündungen zu lindern. Die einzigartige Struktur der Verbindung kann zu diesen vorteilhaften Aktivitäten beitragen .

Arzneimittelforschung und strukturbasierte Untersuchungen

Forscher haben Cumarin-basierte Verbindungen als potenzielle Arzneimittelkandidaten untersucht. Die Aufnahme von Piperazin-Molekülen kann zu unerwarteten Verbesserungen der Bioaktivität führen. Docking-Studien mit Kristallstrukturen relevanter Proteine (z. B. Oxidoreduktasen) haben Einblicke in die Bindungsinteraktionen und potenziellen therapeutischen Anwendungen geliefert .

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in verschiedenen Bereichen ist, von antimikrobiellen Anwendungen bis hin zu potenziellen Krebstherapien. Weitere Forschungsarbeiten, einschließlich In-vivo-Studien und klinischer Studien, sind jedoch unerlässlich, um ihr therapeutisches Potenzial voll auszuschöpfen.

Wirkmechanismus

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to exhibit antibacterial and antifungal activities

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it’s possible that it interacts with its targets by binding to their active sites, thereby inhibiting their function

Biochemical Pathways

Given its potential antimicrobial activity, it might interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

Compounds with similar structures are often well-absorbed and can penetrate tissues effectively . More research is needed to determine the ADME properties of this compound and their impact on its bioavailability.

Result of Action

If it indeed has antimicrobial activity, it could lead to the death of bacterial or fungal cells by disrupting essential cellular processes

Eigenschaften

IUPAC Name |

6-[2-(4-benzylpiperazin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-16-14-29-18-19(25(2)22(31)24-20(18)30)23-21(29)28(16)13-12-26-8-10-27(11-9-26)15-17-6-4-3-5-7-17/h3-7,14H,8-13,15H2,1-2H3,(H,24,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHOGXIBGLMZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![methyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)